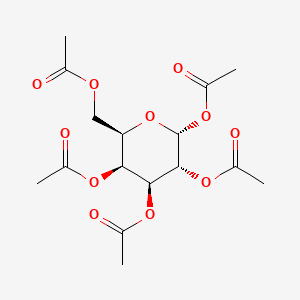

a-D-Galactose pentaacetate

Description

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-CWVYHPPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263372 | |

| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-59-1 | |

| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of a-D-Galactose pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-Galactose pentaacetate is a fully acetylated derivative of D-galactose, a monosaccharide found in various natural sources. This white crystalline powder serves as a crucial intermediate in carbohydrate chemistry and has garnered significant interest for its potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of α-D-Galactose pentaacetate, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological relevance. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Physical and Chemical Properties

α-D-Galactose pentaacetate is a stable, crystalline solid at room temperature. Its physical and chemical characteristics are essential for its application in synthesis and biological studies.

General Properties

| Property | Value |

| IUPAC Name | [(2R,3S,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |

| Synonyms | 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose, Pentaacetyl-α-D-galactose |

| CAS Number | 4163-59-1 |

| Molecular Formula | C₁₆H₂₂O₁₁[1] |

| Molecular Weight | 390.34 g/mol [1] |

| Appearance | White crystalline powder |

| Melting Point | 94-98 °C[2] |

| Specific Rotation ([α]D) | +103° to +107° (c=1, in Chloroform) |

Solubility

Stability and Reactivity

As a fully acetylated sugar, α-D-Galactose pentaacetate is relatively stable under neutral and dry conditions. The acetyl groups act as protecting groups, preventing reactions at the hydroxyl positions. However, it is susceptible to hydrolysis under acidic or basic conditions, which will remove the acetyl groups to yield D-galactose. The stability of acetylated sugars is a subject of ongoing research, with factors like pH and solvent influencing the rate of deacetylation.

Synthesis and Characterization

The most common method for the synthesis of α-D-Galactose pentaacetate is the acetylation of D-galactose using an excess of an acetylating agent in the presence of a catalyst.

Experimental Protocol: Synthesis of α-D-Galactose Pentaacetate

Materials:

-

D-galactose

-

Acetic anhydride

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Erlenmeyer flask

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve D-galactose in anhydrous pyridine with stirring. The flask should be equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution using a dropping funnel. An excess of acetic anhydride is typically used.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude α-D-Galactose pentaacetate by recrystallization from ethanol to yield a white crystalline solid.

Characterization Methods

The identity and purity of the synthesized α-D-Galactose pentaacetate can be confirmed using various analytical techniques.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of α-D-Galactose pentaacetate. The number of signals, their chemical shifts, multiplicities, and coupling constants provide detailed information about the arrangement of atoms in the molecule.

¹H NMR Spectral Data (typical values in CDCl₃): Detailed peak assignments with chemical shifts, multiplicities, and coupling constants are not consistently available in a single reference. However, the spectrum is characterized by signals corresponding to the anomeric proton, other ring protons, and the methyl protons of the five acetate groups.

¹³C NMR Spectral Data (typical values in CDCl₃): The ¹³C NMR spectrum will show signals for the carbons of the galactose ring and the carbonyl and methyl carbons of the acetate groups. Specific chemical shift assignments require detailed 2D NMR experiments.

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of α-D-Galactose pentaacetate is characterized by the presence of strong ester carbonyl stretching vibrations and the absence of the broad hydroxyl (-OH) stretching band that would be present in the starting material, D-galactose.

FTIR Spectral Data (typical values):

| Wavenumber (cm⁻¹) | Assignment |

| ~1740-1750 | C=O (ester carbonyl) stretch |

| ~1220-1240 | C-O (ester) stretch |

| ~1040-1080 | C-O (pyranose ring) stretch |

| No broad peak at ~3200-3600 | Absence of O-H stretch |

Mass spectrometry can be used to confirm the molecular weight of α-D-Galactose pentaacetate.

Gas chromatography can be employed to assess the purity of the synthesized compound.

Biological Activity and Applications

While often used as a synthetic intermediate, α-D-Galactose pentaacetate has been reported to exhibit some biological activities. It has been investigated for its potential antiviral, antibacterial, and antitumor properties. Furthermore, studies have shown that it can inhibit leucine-induced insulin release from pancreatic islets, suggesting a potential role in modulating insulin secretion. Its ability to cross cell membranes more readily than its unacetylated counterpart, D-galactose, makes it a useful tool for studying carbohydrate metabolism and its effects within cells.

Experimental Workflow and Logical Relationships

The synthesis and characterization of α-D-Galactose pentaacetate follow a logical progression of steps, from the initial reaction to the final purity assessment.

Synthesis and Characterization Workflow of α-D-Galactose Pentaacetate.

Conclusion

α-D-Galactose pentaacetate is a valuable compound for researchers in carbohydrate chemistry and drug development. Its well-defined physical and chemical properties, along with established synthetic and characterization protocols, make it a versatile building block for more complex molecules. The emerging evidence of its biological activities warrants further investigation into its potential therapeutic applications. This guide provides a foundational understanding of α-D-Galactose pentaacetate to support its effective use in scientific research.

References

Synthesis of α-D-Galactose Pentaacetate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of α-D-galactose pentaacetate from D-galactose. The document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. It details the chemical pathways, experimental protocols, and quantitative data associated with the acetylation of D-galactose.

Introduction

D-galactose pentaacetate is a fully protected derivative of D-galactose, where all hydroxyl groups are converted to acetate esters. This protection strategy is crucial in multistep organic syntheses, enhancing the solubility of the sugar in organic solvents and allowing for selective modification of other parts of a molecule. The anomeric configuration of the pentaacetate, either α or β, is of significant importance in glycosylation reactions and the synthesis of bioactive molecules. This guide focuses on the synthesis of the α-anomer, a key intermediate in various chemical and pharmaceutical applications. While the β-anomer is often the more readily synthesized product under basic or neutral conditions, specific methods are required to obtain the α-anomer selectively.

Chemical Reaction Pathway

The synthesis of D-galactose pentaacetate involves the acetylation of all five hydroxyl groups of D-galactose using an acetylating agent, typically acetic anhydride. The anomeric selectivity of this reaction is highly dependent on the catalyst employed.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of D-galactose pentaacetate. It is important to note that the use of sodium acetate as a catalyst primarily yields the β-anomer.

| Parameter | Value | Reference |

| Reactants | ||

| D-galactose | 10 g (0.055 mole) | [1] |

| Acetic Anhydride | 30 mL (0.3005 mole) | [1] |

| Sodium Acetate (Catalyst) | 5 g (0.0601 mole) | [1] |

| Reaction Conditions | ||

| Initial Temperature | 70°C | [1] |

| Final Temperature | 95°C | [1] |

| Reaction Time | 18 hours | [1] |

| Work-up | ||

| Quenching Agent | Saturated Sodium Bicarbonate Solution | [1] |

| Extraction Solvent | Dichloromethane (DCM) | [1] |

| Product | ||

| Product Name | Galactose Pentaacetate | [1] |

| Yield | 98% (19.86 g, 0.0539 mole) | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of D-galactose pentaacetate. Protocol 1 describes a common method that yields the β-anomer, while Protocol 2 outlines the approach for obtaining the desired α-anomer.

Protocol 1: Synthesis of β-D-Galactose Pentaacetate using Sodium Acetate

This protocol is adapted from a procedure that results in a high yield of the pentaacetylated galactose, predominantly as the β-anomer.[1]

Materials:

-

D-galactose (dried)

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Deionized water

-

Round-bottom flask

-

Stir plate with heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5 g of anhydrous sodium acetate in 30 mL of acetic anhydride.

-

Heat the stirring solution to 70°C.

-

Gradually add 10 g of dried D-galactose to the solution.

-

Increase the temperature to 95°C and allow the reaction to stir for 18 hours under a reflux condenser.

-

After 18 hours, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Collect the organic layer and remove the solvent under reduced pressure using a rotary evaporator to obtain the galactose pentaacetate.[1]

Protocol 2: Synthesis of α-D-Galactose Pentaacetate

The synthesis of the α-anomer can be achieved through two primary methods: direct acid-catalyzed acetylation or anomerization of the β-pentaacetate.

This method is based on the principle that acid catalysts, such as perchloric acid (HClO4), favor the formation of the α-anomer.[2]

Materials:

-

D-galactose (dried)

-

Acetic anhydride

-

Perchloric acid (HClO4) (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Deionized water

-

Round-bottom flask

-

Stir plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend dried D-galactose in acetic anhydride.

-

Cool the mixture in an ice bath.

-

Carefully add a catalytic amount of perchloric acid to the stirring suspension.

-

Allow the reaction to proceed at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by slowly adding a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude α-D-galactose pentaacetate.

-

Purify the product by recrystallization or column chromatography.

This method involves the conversion of the more easily synthesized β-anomer to the α-anomer using a Lewis acid catalyst.[3]

Materials:

-

β-D-galactose pentaacetate

-

Aluminum chloride (AlCl3) or another suitable Lewis acid

-

Anhydrous solvent (e.g., diethyl ether or solvent-free)

-

High-pressure reaction vessel (if using a volatile solvent at high temperature)

-

Silica gel for column chromatography

Procedure:

-

Combine β-D-galactose pentaacetate and the Lewis acid (e.g., AlCl3) in a suitable reaction vessel. The reaction can be performed in an anhydrous solvent like diethyl ether or neat.

-

Heat the mixture to a high temperature (e.g., 110°C) for several hours.

-

Monitor the reaction by TLC to observe the conversion of the β-anomer to the α-anomer.

-

Upon completion, cool the reaction mixture.

-

If a solvent was used, load the solution directly onto a silica gel column. If solvent-free, dissolve the residue in a suitable organic solvent.

-

Purify the product by column chromatography to isolate the 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of D-galactose pentaacetate.

Conclusion

The synthesis of α-D-galactose pentaacetate is a critical step for various applications in glycochemistry and drug development. While the β-anomer is often the major product under standard acetylation conditions with a basic catalyst, the α-anomer can be selectively synthesized through the use of an acid catalyst or by anomerization of the β-pentaacetate. The choice of synthetic route will depend on the desired purity, yield, and the available starting materials and reagents. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and utilize this important carbohydrate derivative.

References

An In-depth Technical Guide to α-D-Galactose Pentaacetate

This technical guide provides a comprehensive overview of α-D-Galactose pentaacetate, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the pharmaceutical sciences.

Core Compound Data

α-D-Galactose pentaacetate, also known as 1,2,3,4,6-penta-O-acetyl-α-D-galactopyranose, is a fully protected derivative of D-galactose. The acetylation of the hydroxyl groups enhances its solubility in organic solvents and makes it a versatile precursor in glycosylation reactions and the synthesis of various biologically active molecules.

Physicochemical Properties

The key quantitative data for α-D-Galactose pentaacetate are summarized in the table below, providing a quick reference for its physical and chemical specifications.

| Property | Value | Reference(s) |

| CAS Number | 4163-59-1 | [1] |

| Molecular Formula | C₁₆H₂₂O₁₁ | [1] |

| Molecular Weight | 390.34 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 92.0 - 98.0 °C | |

| Specific Rotation | +103.0° to +107.0° (c=1, CHCl₃) | |

| Solubility | Soluble in ethanol and chloroform; insoluble in water.[3] |

Spectral Data

Characterization of α-D-Galactose pentaacetate is crucial for confirming its identity and purity. While detailed spectral assignments for the α-anomer can be complex, typical values are found in the regions described below. Note that the anomeric configuration significantly influences the chemical shifts, particularly of the anomeric proton (H-1) and carbon (C-1). The provided data for the β-anomer can be used for comparison.

¹H NMR Spectrum of β-D-Galactose pentaacetate (400 MHz, CDCl₃):

-

δ 5.71 (d, J=8.3 Hz, 1H, H-1)

-

δ 5.43 (d, J=3.4 Hz, 1H, H-4)

-

δ 5.34 (dd, J=10.5, 8.3 Hz, 1H, H-2)

-

δ 5.10 (dd, J=10.5, 3.4 Hz, 1H, H-3)

-

δ 4.15 (m, 2H, H-6a, H-6b)

-

δ 4.08 (m, 1H, H-5)

-

δ 2.17, 2.13, 2.05, 2.00 (s, 15H, 5 x OAc)[4]

¹³C NMR Spectrum of β-D-Galactose pentaacetate:

-

The spectrum for the β-anomer shows characteristic signals for the acetyl carbonyls (around 169-171 ppm), the anomeric carbon (around 92 ppm), other ring carbons (67-73 ppm), the C-6 carbon (around 61 ppm), and the acetyl methyl groups (around 20-21 ppm).

Experimental Protocols

Synthesis of α-D-Galactose Pentaacetate

The most common method for synthesizing α-D-Galactose pentaacetate is the acetylation of D-galactose. The following protocol is a typical procedure.

Materials:

-

D-galactose

-

Acetic anhydride

-

Sodium acetate (anhydrous) or Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Methanol or Ethanol for recrystallization

Procedure:

-

In a round-bottom flask, suspend D-galactose in an excess of acetic anhydride.

-

Add a catalytic amount of either anhydrous sodium acetate or pyridine to the mixture.

-

Heat the reaction mixture gently (e.g., to 70-95°C) with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours to overnight).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the product into dichloromethane.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification: The crude α-D-Galactose pentaacetate can be purified by recrystallization.

-

Dissolve the crude product in a minimum amount of hot methanol or ethanol.[5][6]

-

If the solution is colored, activated charcoal can be added and the solution hot-filtered.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals under vacuum.

The following diagram illustrates the general workflow for the synthesis and purification of α-D-Galactose pentaacetate.

References

- 1. Galactose, alpha,d-,pentaacetate [webbook.nist.gov]

- 2. β-D-Galactose Pentaacetate-Product Center-G-FOUND TECHNOLOGY- [g-found.com]

- 3. α,ß-D-Galactose Pentaacetate|25878-60-8--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 4. beta-D-Galactose pentaacetate(4163-60-4) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Galactose-decorated liver tumor-specific nanoliposomes incorporating selective BRD4-targeted PROTAC for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of α-D-Galactose Pentaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the fully acetylated α-anomer of D-galactose, α-D-Galactose pentaacetate (Ac-α-D-Gal). This document is intended to serve as a valuable resource for researchers and professionals involved in carbohydrate chemistry, drug discovery, and development by presenting its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for α-D-Galactose pentaacetate, presented in a clear and concise tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for a closely related compound, α-D-glucose pentaacetate, which can serve as a reference in the absence of fully assigned data for α-D-galactose pentaacetate. The spectra were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of α-D-Glucose Pentaacetate in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.33 | d | H-1 |

| 5.47 | t | H-3 |

| 5.12 | t | H-4 |

| 5.11 | dd | H-2 |

| 4.27 | dd | H-6a |

| 4.11 | m | H-5, H-6b |

| 2.19, 2.10, 2.05, 2.03, 2.02 | s | 5 x CH₃ (acetyl) |

Note: Data is for α-D-glucose pentaacetate and serves as an illustrative example.

Table 2: ¹³C NMR Spectral Data of α-D-Glucose Pentaacetate in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 170.6, 170.2, 169.9, 169.4, 168.9 | 5 x C=O (acetyl) |

| 89.1 | C-1 |

| 72.8 | C-3 |

| 70.2 | C-5 |

| 69.8 | C-2 |

| 67.8 | C-4 |

| 61.5 | C-6 |

| 20.9, 20.7, 20.6, 20.5 | 5 x CH₃ (acetyl) |

Note: Data is for α-D-glucose pentaacetate and serves as an illustrative example. A specification sheet for α-D-Galactose pentaacetate confirms that its ¹³C NMR spectrum conforms to the expected structure.[1]

Infrared (IR) Spectroscopy

The IR spectrum of α-D-Galactose pentaacetate reveals characteristic absorption bands corresponding to its functional groups. The spectrum was obtained for a solid sample.[2]

Table 3: Key IR Absorption Bands of α-D-Galactose Pentaacetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740-1750 | Strong | C=O stretching (ester) |

| ~1220-1240 | Strong | C-O stretching (ester) |

| ~1040-1080 | Strong | C-O stretching (pyranose ring) |

| ~2900-3000 | Medium | C-H stretching (alkyl) |

| ~1370 | Medium | C-H bending (methyl) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of α-D-glucose pentaacetate, an isomer of α-D-galactose pentaacetate, provides insights into the fragmentation pattern of peracetylated hexopyranoses. The mass spectrum of the glucose analogue shows characteristic fragment ions.[3]

Table 4: Key Mass Spectrometry Data (EI-MS) for α-D-Glucose Pentaacetate

| m/z | Relative Intensity (%) | Assignment (Proposed Fragment) |

| 331 | Low | [M - OAc]⁺ |

| 242 | Moderate | [M - OAc - AcOH - CH₂CO]⁺ |

| 169 | High | [AcO-CH=CH-CH=OAc]⁺ (oxonium ion) |

| 157 | High | [M - OAc - AcOH - CH₂CO - C₂H₂O]⁺ |

| 115 | High | [AcO-CH=CH-C≡O]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ (acetyl cation) |

Note: Data is for the isomer α-D-glucose pentaacetate and is representative of the fragmentation of peracetylated hexoses.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid α-D-Galactose pentaacetate sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Spectral width: Appropriate for the proton chemical shift range (e.g., 0-10 ppm).

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2 seconds

-

Spectral width: Appropriate for the carbon chemical shift range (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for several hours and cool in a desiccator.

-

In an agate mortar, grind 1-2 mg of the α-D-Galactose pentaacetate sample to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

IR Spectrum Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of α-D-Galactose pentaacetate in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A suitable capillary column for carbohydrate analysis (e.g., a non-polar or medium-polarity column).

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C) at a rate of 5-10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like α-D-Galactose pentaacetate.

Caption: Workflow for the spectroscopic analysis of α-D-Galactose pentaacetate.

References

A Technical Guide to the Solubility of α-D-Galactose Pentaacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of α-D-Galactose pentaacetate, a fully acetylated derivative of galactose. Understanding the solubility of this compound is critical for its application in biochemical research, synthesis of glycosides, and as a pharmaceutical intermediate. Due to a notable scarcity of published quantitative solubility data, this document compiles the available qualitative and quantitative information and provides a comprehensive experimental protocol for researchers to determine solubility in their specific solvent systems.

Quantitative and Qualitative Solubility Data

Table 1: Reported Solubility of D-Galactose Pentaacetate

| Solvent | Anomer | Solubility Value | Data Type |

| Methanol | α-D | ~ 50 mg/mL | Quantitative |

| Ethanol | α,β-D | "Easily soluble" | Qualitative |

| Chloroform | α,β-D | "Easily soluble" | Qualitative |

| Water | α,β-D | "Insoluble" | Qualitative |

Note: Contradictory information exists, with some vendor sources suggesting the β-anomer is soluble in water.

For informational purposes, the solubility characteristics of the closely related compound, α-D-Glucose pentaacetate, are presented below. While not a direct substitute, the similar structure may suggest analogous solubility behavior.

Table 2: Reported Solubility of α-D-Glucose Pentaacetate (Analogous Compound)

| Solvent | Solubility Description |

| Water | Sparingly soluble (< 5 g/L)[1][2] |

| Ethanol | Soluble / Slightly Soluble[1][3] |

| Acetone | Soluble[3] |

| Diethyl Ether | Soluble[1][2] |

| Chloroform | Soluble[4] |

| Acetic Acid | Soluble[1][2] |

Experimental Methodology for Solubility Determination

The most reliable and commonly cited method for determining the equilibrium solubility of a solid compound in a solvent is the Shake-Flask Method . This method is considered the "gold standard" for generating accurate solubility data.

Principle: An excess amount of the solid solute is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solid. After equilibration, the phases are separated, and the concentration of the solute in the saturated supernatant is quantified.

Detailed Protocol: Equilibrium Shake-Flask Method

-

Preparation of Materials:

-

Solute: α-D-Galactose pentaacetate (solid, crystalline powder).

-

Solvents: Select a range of high-purity organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene).

-

Equipment: Analytical balance, temperature-controlled orbital shaker or thermomixer, screw-cap vials (e.g., 2 mL glass vials), centrifuge, syringe filters (e.g., 0.22 µm PTFE), and analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or LC-MS).

-

-

Experimental Procedure:

-

Step 1: Addition of Excess Solid: Accurately weigh an amount of α-D-Galactose pentaacetate that is known to be in excess of its expected solubility and add it to a vial. Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Step 2: Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the vials at a constant speed (e.g., 850 rpm) for a sufficient duration to reach equilibrium. A period of 18 to 24 hours is typically recommended.[2]

-

Step 3: Phase Separation: After incubation, allow the vials to rest at the experimental temperature for a short period to allow for the sedimentation of the excess solid. To ensure complete removal of undissolved particles, the suspension should be centrifuged at high speed or filtered using a chemically resistant syringe filter.

-

Step 4: Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. To bring the concentration within the linear range of the analytical method, perform an accurate serial dilution of the supernatant with the same solvent.

-

Step 5: Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., GC or LC-MS/MS) to determine the concentration of α-D-Galactose pentaacetate.[1][3] A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

-

Step 6: Calculation of Solubility: Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 mL.

-

-

Reproducibility: To ensure the reliability of the results, the experiment should be performed in replicate (e.g., in triplicate) for each solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for determining the solubility of α-D-Galactose pentaacetate.

References

- 1. Thermo Scientific Chemicals alpha-D-Glucose pentaacetate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Thermo Scientific™ alpha-D-Glucose pentaacetate, 98% | Fisher Scientific [fishersci.ca]

- 3. Page loading... [guidechem.com]

- 4. α-D-Glucose Pentaacetate|604-68-2--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

An In-depth Technical Guide to the Stability and Storage of a-D-Galactose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for a-D-Galactose pentaacetate. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their work.

Chemical Stability

This compound, a fully acetylated derivative of galactose, is susceptible to degradation through several pathways, primarily hydrolysis of its ester linkages. The stability of this compound is influenced by various environmental factors, including temperature, humidity, and pH.

Key Degradation Pathway: Hydrolysis

The primary route of degradation for this compound is the hydrolysis of its five acetate ester groups. This process can be catalyzed by both acidic and basic conditions, leading to the stepwise removal of acetyl groups and ultimately yielding galactose and acetic acid. The rate of hydrolysis is significantly influenced by the pH of the environment.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the ester linkages are protonated, making them more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, hydroxide ions act as nucleophiles, attacking the carbonyl carbon of the ester groups, leading to a more rapid degradation compared to acidic or neutral conditions.

The partially deacetylated intermediates may also be present as degradation products. It is crucial to control the pH to minimize hydrolysis, especially in solution.

Thermal Degradation

While specific quantitative data on the thermal degradation kinetics of this compound is not extensively available in the public domain, it is understood that elevated temperatures can accelerate the rate of hydrolysis and potentially lead to other degradation pathways of the galactose molecule itself. As a solid, the compound is relatively stable at ambient temperatures, but for long-term storage, controlled, cooler temperatures are recommended to minimize any potential degradation.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from various suppliers.[1]

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°CShort-term: 2-8°C | Minimizes the rate of potential degradation reactions, including hydrolysis and thermal decomposition. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Protects the compound from moisture and oxygen, which can contribute to hydrolysis and oxidative degradation.[1] |

| Container | Tightly sealed, light-resistant container | Prevents exposure to moisture and light, which can accelerate degradation. |

| Physical Form | Solid (as supplied) | The compound is more stable in its solid, crystalline form than in solution. |

Experimental Protocols: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for assessing the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose. The following is a representative protocol for a stability-indicating HPLC method.

Objective: To separate and quantify this compound from its potential degradation products (e.g., partially deacetylated forms and galactose).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

Table 2: Representative HPLC Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Gradient | Start with a higher aqueous concentration and gradually increase the acetonitrile concentration. A possible starting point is 30:70 (Acetonitrile:Water), moving to 70:30 over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm (for the acetyl groups) |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the initial mobile phase composition to prepare a stock solution. Further dilute to a suitable concentration (e.g., 1 mg/mL).

-

Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution using the same diluent.

Forced Degradation Studies:

To validate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.

-

Acid Hydrolysis: Dissolve the sample in a dilute acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before injection.

-

Base Hydrolysis: Dissolve the sample in a dilute basic solution (e.g., 0.1 N NaOH) and keep at room temperature for a defined period. Neutralize the sample before injection.

-

Oxidative Degradation: Treat the sample with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C) for an extended period.

-

Photostability: Expose the sample to UV light according to ICH guidelines.

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Caption: Degradation pathways of this compound.

Caption: Workflow for HPLC analysis of this compound.

References

In-Depth Technical Guide: Biological Activity of α-D-Galactose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-D-Galactose pentaacetate (Gal5Ac) is a peracetylated derivative of the monosaccharide D-galactose. The addition of five acetate groups to the galactose molecule increases its lipophilicity, potentially enhancing its ability to cross cell membranes. While research specifically focused on the biological activities of α-D-galactose pentaacetate is limited, existing studies and data on related acetylated monosaccharides suggest a range of potential pharmacological effects, including modulation of insulin secretion, and potential anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the currently known biological activities of α-D-galactose pentaacetate, detailed experimental protocols for its investigation, and hypothesized signaling pathways based on the activities of structurally related compounds.

Physicochemical Properties

| Property | Value |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate |

| Molecular Formula | C₁₆H₂₂O₁₁ |

| Molecular Weight | 390.34 g/mol |

| Appearance | White crystalline powder[1] |

| CAS Number | 4163-59-1[1] |

Known and Potential Biological Activities

Direct experimental evidence for the biological activities of α-D-galactose pentaacetate is sparse. However, preliminary studies and research on analogous compounds provide insights into its potential therapeutic applications.

Modulation of Insulin Secretion

A study has shown that α-D-galactose pentaacetate can inhibit leucine-induced insulin release in isolated rat pancreatic islets[2]. This suggests a potential role for this compound in modulating glucose homeostasis. However, detailed quantitative data, such as IC₅₀ values, are not yet available.

| Biological Activity | Model System | Observed Effect | Quantitative Data |

| Inhibition of Insulin Release | Isolated Rat Pancreatic Islets | Inhibition of leucine-induced insulin secretion[2] | Not Reported |

Potential Anti-inflammatory Activity

While no direct studies have been published on the anti-inflammatory effects of α-D-galactose pentaacetate, the parent molecule, D-galactose, has been shown to induce an inflammatory response in various in vivo models[3][4]. It is hypothesized that acetylated derivatives may modulate these inflammatory pathways. Studies on other acetylated polysaccharides have demonstrated anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway[5].

Potential Anticancer and Apoptotic Activity

The anticancer potential of α-D-galactose pentaacetate has not been directly investigated. However, D-galactose has been shown to induce necroptotic cell death in neuroblastoma cell lines[6][7]. Furthermore, other acetylated monosaccharides have been reported to induce apoptosis in cancer cells[8][9][10]. This suggests that α-D-galactose pentaacetate may possess cytotoxic and pro-apoptotic properties that warrant further investigation.

Experimental Protocols

Synthesis of α-D-Galactose Pentaacetate

This protocol is adapted from a published method for the acetylation of galactose[11][12][13].

Materials:

-

D-galactose

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Round bottom flask

-

Separatory funnel

Procedure:

-

In a round bottom flask, dissolve 5 g of anhydrous sodium acetate in 30 mL of acetic anhydride with stirring.

-

Heat the solution to 70°C.

-

Slowly add 10 g of dried D-galactose to the heated solution.

-

Increase the temperature to 95°C and continue stirring for 18 hours.

-

After 18 hours, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude α-D-galactose pentaacetate can be purified by recrystallization from a suitable solvent such as ethanol.

Assessment of Anti-inflammatory Activity

3.2.1. Cell Culture and Treatment

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 96-well plates (for NO and cytotoxicity assays) or 6-well plates (for cytokine and Western blot analysis) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of α-D-galactose pentaacetate (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

3.2.2. Nitric Oxide (NO) Production Assay (Griess Test)

-

After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample.

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify NO concentration using a sodium nitrite standard curve.

3.2.3. Cytokine Measurement (ELISA)

-

Collect the cell culture supernatant from the 6-well plates.

-

Centrifuge to remove any cellular debris.

-

Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Investigation of NF-κB Signaling Pathway (Western Blot)

3.3.1. Protein Extraction

-

After treatment, wash the cells in the 6-well plates with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

3.3.2. Western Blot Analysis

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

3.4.1. Cell Treatment and Staining

-

Seed cancer cells (e.g., HeLa, HepG2) in 6-well plates and treat with various concentrations of α-D-galactose pentaacetate for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

3.4.2. Flow Cytometry Analysis

-

Analyze the stained cells using a flow cytometer.

-

Use FITC signal (FL1) to detect Annexin V-positive cells (apoptotic) and PI signal (FL2 or FL3) to detect necrotic cells.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

Caption: Hypothesized anti-inflammatory mechanism of α-D-galactose pentaacetate.

Caption: Workflow for assessing anti-inflammatory activity.

Caption: Strategy for characterizing biological activity.

Conclusion and Future Directions

α-D-Galactose pentaacetate is a molecule with underexplored therapeutic potential. Preliminary findings suggest a role in the modulation of insulin secretion. Based on the activities of related compounds, it is plausible that it may also possess anti-inflammatory and anticancer properties. The experimental protocols provided in this guide offer a framework for the systematic investigation of these potential activities. Future research should focus on generating robust quantitative data for its biological effects, elucidating the specific molecular mechanisms involved, and evaluating its efficacy and safety in preclinical in vivo models. Such studies will be crucial in determining the potential of α-D-galactose pentaacetate as a lead compound for drug development.

References

- 1. 4163-59-1 , α-D-Galactose pentaacetate, CAS:4163-59-1 [chemsynlab.com]

- 2. Inhibition of insulin release by alpha- and beta-D-galactose pentaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fructo-oligosaccharide attenuates the production of pro-inflammatory cytokines and the activation of JNK/Jun pathway in the lungs of D-galactose-treated Balb/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. D-galactose induces necroptotic cell death in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A benzochalcone derivative synchronously induces apoptosis and ferroptosis in pancreatic cancer cells [PeerJ] [peerj.com]

- 9. Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxaloacetate induces apoptosis in HepG2 cells via inhibition of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. trace.tennessee.edu [trace.tennessee.edu]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

The Discovery and Enduring Legacy of a-D-Galactose Pentaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

a-D-Galactose pentaacetate, a fully acetylated derivative of the monosaccharide galactose, has been a cornerstone in carbohydrate chemistry for over a century. Its discovery, rooted in the foundational work of Emil Fischer and his contemporaries in the late 19th and early 20th centuries, marked a significant step in the ability to characterize and manipulate sugars. This technical guide provides an in-depth exploration of the history, synthesis, and physicochemical properties of this compound. Furthermore, it details its critical role as a versatile intermediate in the synthesis of complex glycoconjugates and its applications in modern drug development, including targeted drug delivery and the modulation of cellular signaling pathways.

Discovery and Historical Context

The precise first synthesis of this compound is not definitively documented in a single seminal publication but is intrinsically linked to the groundbreaking era of carbohydrate chemistry led by Nobel laureate Emil Fischer.[1][2] Fischer's systematic investigation of sugar structures, which began in the late 1880s, necessitated methods to protect the numerous hydroxyl groups to allow for selective reactions.[1][2] Acetylation, the process of introducing acetyl groups, emerged as a key technique.

Early methods for the acetylation of sugars, including galactose, typically involved heating the sugar with acetic anhydride in the presence of a catalyst such as sodium acetate or zinc chloride. These reactions often produced a mixture of anomers, the α and β forms, which could then be separated. While Fischer himself was a pioneer in this field, much of the detailed work on specific sugar acetates was carried out by his students and other chemists of the time, with publications often appearing in German chemical journals. The ability to obtain crystalline derivatives like this compound was a significant advancement, as it facilitated the purification and characterization of sugars, which were notoriously difficult to handle as viscous syrups.

Physicochemical Properties

This compound is a white crystalline solid that is soluble in many organic solvents but has low solubility in water.[3] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₂₂O₁₁ |

| Molecular Weight | 390.34 g/mol |

| CAS Number | 4163-59-1 |

| Appearance | White crystalline powder |

| Melting Point | 92-98 °C |

| Specific Rotation [α]D | +103° to +107° (c=1, CHCl₃) |

| Solubility | Soluble in chloroform, ethanol; low solubility in water.[3] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~6.3 | ~89 |

| 2 | ~5.3 | ~68 |

| 3 | ~5.1 | ~69 |

| 4 | ~5.4 | ~67 |

| 5 | ~4.1 | ~70 |

| 6a, 6b | ~4.2, ~4.0 | ~61 |

| Acetyl (C=O) | - | ~169-171 |

| Acetyl (CH₃) | ~2.0-2.2 (multiple peaks) | ~20-21 |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The values presented are approximate and based on typical spectra.

Experimental Protocols

The synthesis of this compound can be achieved through both historical and modern methodologies. The acetyl groups serve as protecting groups, allowing for selective modifications at other positions of the galactose molecule.

Historical Synthesis Protocol (Adapted from early 20th-century methods)

This protocol is based on the general methods for sugar acetylation used in the early 20th century.

Materials:

-

D-Galactose

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol

-

Water

Procedure:

-

A mixture of D-galactose and anhydrous sodium acetate is prepared in a round-bottom flask.

-

Acetic anhydride is added in excess to the flask.

-

The mixture is heated gently on a water bath for several hours.

-

After the reaction is complete, the warm solution is poured into a beaker of ice-cold water while stirring vigorously to precipitate the crude galactose pentaacetate.

-

The solid precipitate is collected by filtration and washed thoroughly with cold water to remove acetic acid and unreacted reagents.

-

The crude product, a mixture of α and β anomers, is then recrystallized from ethanol. The α-anomer, being less soluble, will preferentially crystallize out upon cooling.

-

The crystalline this compound is collected by filtration, washed with a small amount of cold ethanol, and dried.

Modern Synthesis Protocol

Modern protocols often utilize pyridine as both a solvent and a catalyst, which allows the reaction to proceed efficiently at room temperature.

Materials:

-

D-Galactose

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

D-Galactose is suspended in pyridine in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Acetic anhydride is added dropwise to the cooled suspension with continuous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is diluted with dichloromethane and washed successively with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize excess acid), and brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to afford pure this compound.

Applications in Drug Development and Signaling Pathways

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules and plays a significant role in drug development.[4][5] Its primary utility lies in its role as a protected precursor for the synthesis of galactoconjugates.

Intermediate in Pharmaceutical Synthesis

The acetyl groups of this compound can be selectively removed to allow for the introduction of other functional groups or for the formation of glycosidic bonds. This makes it an invaluable building block for the synthesis of:

-

Oligosaccharides and Glycoconjugates: These complex carbohydrates are involved in numerous biological processes, including cell recognition, cell adhesion, and immune responses.[2]

-

Glycolipids and Glycoproteins: These molecules are integral components of cell membranes and play roles in cell signaling and as receptors.

-

Prodrugs: Galactose moieties can be attached to drugs to improve their solubility, bioavailability, and to facilitate targeted delivery to specific tissues, such as the liver, which has asialoglycoprotein receptors that recognize galactose.

Role in Cellular Signaling

While this compound itself is not directly involved in signaling, the galactose derivatives synthesized from it are. Galactose-containing glycoconjugates on the cell surface are key players in cell-cell communication and signaling.

-

Cell Recognition and Adhesion: The specific arrangement of sugar residues on the cell surface, including galactose, forms a "glycocalyx" that is recognized by other cells and proteins. This recognition is fundamental to processes like immune surveillance and tissue formation.

-

Targeted Drug Delivery: The specific uptake of galactose by certain cell types can be exploited for targeted drug delivery. For example, drugs conjugated to galactose can be targeted to liver cells for the treatment of liver diseases.

-

Modulation of Insulin Release: Studies have shown that some galactose derivatives can influence insulin secretion. For instance, this compound has been observed to inhibit insulin release stimulated by certain compounds in pancreatic islets, suggesting a potential role for such derivatives in modulating insulin signaling.[6]

-

Cellular Senescence: Intracellular accumulation of galactose has been linked to the induction of cellular senescence, a process implicated in aging and tumor suppression.[7]

Visualizations

Diagram 1: Synthesis Workflow of this compound

Caption: A schematic overview of the modern synthesis of this compound.

Diagram 2: Logical Relationship in Targeted Drug Delivery

Caption: The role of galactose derivatives in targeted drug delivery to cells.

Conclusion

From its origins in the foundational era of carbohydrate chemistry to its present-day applications in cutting-edge drug development, this compound has remained a compound of significant scientific interest. Its utility as a protected intermediate enables the synthesis of a vast array of complex glycoconjugates that are essential for understanding and manipulating biological systems. As research in glycobiology and targeted therapeutics continues to expand, the demand for versatile building blocks like this compound is poised to grow, ensuring its continued relevance in the scientific landscape.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4163-59-1 , α-D-Galactose pentaacetate, CAS:4163-59-1 [chemsynlab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 6. Opposite effects of D-glucose pentaacetate and D-galactose pentaacetate anomers on insulin release evoked by succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of galactose in cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Acetylated Galactose Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylated derivatives of galactose are a widespread and functionally diverse class of modified monosaccharides found across all domains of life, from bacteria and plants to marine organisms and mammals. These modifications, most commonly O-acetylation, play critical roles in a myriad of biological processes, including molecular recognition, cell signaling, and immune modulation. The presence and pattern of acetylation can profoundly alter the physicochemical properties of glycans, influencing their conformation, solubility, and interactions with proteins. This technical guide provides an in-depth overview of the natural occurrence of acetylated galactose derivatives, summarizes quantitative data on their abundance, details experimental protocols for their analysis, and visualizes key biological pathways and analytical workflows in which they are involved. This resource is intended to support researchers and drug development professionals in understanding and harnessing the biological significance of these vital modifications.

Natural Occurrence of Acetylated Galactose Derivatives

Acetylated galactose is found as a constituent of a wide array of glycoconjugates, including glycoproteins, glycolipids, and polysaccharides. The position and degree of acetylation vary significantly depending on the organism, cell type, and developmental stage, highlighting the tightly regulated nature of these modifications.

In Mammals: O-Acetylated Sialic Acids and Gangliosides

In mammals, the most prominent examples of acetylated galactose derivatives are found within the sialic acid family. Sialic acids, which are often terminal monosaccharides on glycan chains, can be O-acetylated at various positions, with 9-O-acetylated N-acetylneuraminic acid (Neu5,9Ac₂) being a common variant. These modifications are crucial for a range of biological functions.

O-acetylated gangliosides, such as 9-O-acetyl GD3, are particularly noteworthy for their role in regulating apoptosis. While the ganglioside GD3 is a pro-apoptotic molecule, its 9-O-acetylation completely abrogates this function, thereby playing a critical role in cell survival and cancer biology[1][2][3][4]. O-acetylation of sialic acids also influences cell-cell interactions, immune recognition, and pathogen binding[5].

In Plants: Acetylated Polysaccharides of the Cell Wall

Plant cell walls are complex structures composed of various polysaccharides, many of which are O-acetylated. This modification impacts the physical properties of the cell wall, including its flexibility and digestibility[6][7]. Acetylated galactose is found in hemicelluloses and pectins[6][8]. For instance, in the hemicellulose xyloglucan, the sidechain galactosyl residues can be O-acetylated[6]. The degree of acetylation can influence the interaction between different cell wall polymers and their degradation by microbial enzymes[7].

In Marine Organisms: Sulfated and Acetylated Galactans

Marine algae and invertebrates are rich sources of unique polysaccharides, many of which are both sulfated and acetylated. These modifications contribute to the biological activities of these molecules, which include antioxidant and anticoagulant properties[9][10]. For example, polysaccharides from the green algae Enteromorpha linza are acetylated and exhibit significant antioxidant activity[9].

In Bacteria: Capsular Polysaccharides and Biofilm Formation

Bacterial capsules are often composed of repeating polysaccharide units that can be O-acetylated. This acetylation can serve as an important virulence factor, protecting the bacteria from the host immune system and bacteriophages[5][11]. The O-acetyl groups can also be immunogenic, representing key epitopes for vaccine development[5]. Furthermore, acetylated galactose derivatives are components of the exopolysaccharide matrix in bacterial biofilms.

Quantitative Analysis of Acetylated Galactose Derivatives

The abundance of acetylated galactose derivatives varies widely. The following tables summarize some of the quantitative data available in the literature.

Table 1: Quantitative Data on O-Acetylated Sialic Acids in Mammalian Systems

| Sample Type | Species | Acetylated Sialic Acid | Relative Abundance (%) | Reference |

| Serum N-glycans | Rat | O-acetylated Neu5Ac | 53.4 | [12] |

| Serum N-glycans | Mouse | O-acetylated Neu5Ac | 8.8 | [12] |

| Serum N-glycans | Human | O-acetylated Neu5Ac | Not detectable | [12] |

| Serum (3 weeks old) | Rat | Neu5,9Ac₂ | 36.3 | [4] |

| Serum (3 weeks old) | Rat | Neu5,7(8)Ac₂ | 4.95 | [4] |

| Serum (15 weeks old) | Rat | Neu5,9Ac₂ | 44.4 | [4] |

| Serum (15 weeks old) | Rat | Neu5,7(8)Ac₂ | 5.17 | [4] |

| Bovine Submaxillary Mucin O-glycans | Bovine | O-acetylated Neu5Ac | 70 | [13] |

Table 2: Quantitative Data on Acetylated Polysaccharides in Plant and Bacterial Systems

| Organism | Component | Modification | Change in Abundance | Condition | Reference |

| Arabidopsis thaliana | Inflorescence stem cell walls | Acetyl groups | ~40% reduction | rwa1/2/3/4 mutant vs. Wild Type | [14] |

| Arabidopsis thaliana | Xylan from stems | Acetyl groups | ~42% reduction | rwa1/2/3/4 mutant vs. Wild Type | [14] |

| Bacterial Capsules | Various | O-acetyl groups | Varies by species and strain | - | [5] |

Experimental Protocols

The analysis of acetylated galactose derivatives requires specialized methods due to the labile nature of the acetyl groups. Below are detailed protocols for key analytical techniques.

Quantification of O-Acetylated Sialic Acids by HPLC

This method involves the release of sialic acids from glycoproteins, derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), and subsequent analysis by reverse-phase HPLC with fluorescence detection.

Materials:

-

Glycoprotein sample (e.g., 50 µg)

-

2 M Acetic Acid

-

DMB labeling solution (see preparation below)

-

HPLC system with a C18 column and fluorescence detector

DMB Labeling Solution Preparation:

-

To 436 µL of water in a glass vial, add 38 µL of glacial acetic acid and mix.

-

Add 26 µL of 2-mercaptoethanol and mix.

-

Add 440 µL of this solution to a separate vial containing 4 mg of sodium hydrosulfite and mix.

Procedure:

-

Release of Sialic Acids:

-

To the glycoprotein sample, add 2 M acetic acid to a final volume of 50 µL.

-

Incubate at 80°C for 2 hours.

-

Cool the sample to room temperature.

-

-

DMB Labeling:

-

Add 20 µL of the DMB labeling solution to the hydrolyzed sample.

-

Incubate in the dark at 50°C for 3 hours.

-

Stop the reaction by adding 480 µL of water.

-

-

HPLC Analysis:

-

Inject the labeled sample onto the HPLC system.

-

Separate the DMB-labeled sialic acids using an appropriate gradient of acetonitrile in water.

-

Detect the derivatives using a fluorescence detector (Excitation: 373 nm, Emission: 448 nm).

-

Quantify by comparing peak areas to those of known standards.

-

Monosaccharide Composition Analysis by GC-MS

This protocol is for the determination of the overall monosaccharide composition of a glycoconjugate, including acetylated sugars, after derivatization to alditol acetates.

Materials:

-

Glycoconjugate sample (10-100 µg)

-

2 M Trifluoroacetic acid (TFA)

-

Sodium borohydride (NaBH₄) solution (10 mg/mL in 1 M NH₄OH)

-

Acetic anhydride

-

Pyridine

-

GC-MS system with a suitable capillary column

Procedure:

-

Hydrolysis:

-

Add 2 M TFA to the sample and heat at 121°C for 2 hours to release the monosaccharides.

-

Dry the sample under a stream of nitrogen.

-

-

Reduction:

-

Add the NaBH₄ solution and incubate at room temperature for 2 hours to reduce the monosaccharides to alditols.

-

Add a few drops of glacial acetic acid to neutralize the excess NaBH₄.

-

Dry the sample.

-

-

Acetylation:

-

Add a mixture of acetic anhydride and pyridine (1:1 v/v) and heat at 100°C for 1 hour to form alditol acetates.

-

Dry the sample.

-

-

Extraction:

-

Partition the derivatized sample between dichloromethane and water.

-

Collect the organic (lower) phase containing the alditol acetates.

-

Dry the organic phase.

-

-

GC-MS Analysis:

-

Resuspend the sample in a suitable solvent (e.g., hexane).

-

Inject the sample into the GC-MS.

-

Identify and quantify the monosaccharides based on their retention times and mass spectra compared to standards.

-

Visualizing Biological Pathways and Experimental Workflows

Signaling Pathway: Regulation of Apoptosis by O-Acetylated GD3 Ganglioside

The O-acetylation of the ganglioside GD3 serves as a critical switch in the regulation of apoptosis. While GD3 promotes apoptosis by translocating to the mitochondria and inducing the release of cytochrome c, its 9-O-acetylated form, 9-O-Ac-GD3, is unable to initiate this cascade. This dynamic interplay is crucial for cell fate decisions.

Caption: O-Acetylated GD3 regulation of apoptosis.

Experimental Workflow: Quantitative Analysis of Acetylated Glycans

The comprehensive analysis of acetylated glycans from a biological sample typically involves a multi-step workflow, from sample preparation to data analysis. This diagram outlines a general procedure for such an analysis.

Caption: General workflow for acetylated glycan analysis.

Conclusion

Acetylated galactose derivatives are integral components of the glycome in all major kingdoms of life, where they mediate a remarkable range of biological functions. Their structural diversity, arising from variations in the position and degree of acetylation, presents both a challenge and an opportunity for researchers. The continued development of sensitive and robust analytical methods is essential for a deeper understanding of the roles of these modifications in health and disease. This technical guide provides a foundational overview to aid researchers and drug development professionals in navigating the complex world of acetylated galactose derivatives, from their natural origins to their functional implications and analytical characterization. A thorough understanding of these modifications will undoubtedly pave the way for novel diagnostic and therapeutic strategies targeting glycan-mediated biological processes.

References

- 1. GD3 ganglioside and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O-acetylation of Gd3: An Enigmatic Modification Regulating Apoptosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of O-acetyl, N-acetyl and phosphate groups and determination of the extent of O-acetylation in bacterial vaccine polysaccharides by high-performance anion-exchange chromatography with conductivity detection (HPAEC-CD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | O-Acetylation of Plant Cell Wall Polysaccharides [frontiersin.org]

- 7. Frontiers | New Insights Into Wall Polysaccharide O-Acetylation [frontiersin.org]

- 8. Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. O-acetylation of low-molecular-weight polysaccharide from Enteromorpha linza with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Antioxidant Activity of Polysaccharides Derived from Marine Organisms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Position of O-Acetylation within the Capsular Repeat Unit Impacts the Biological Properties of Pneumococcal Serotypes 33A and 33F - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous quantification of N- and O-glycans using a solid-phase method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of O-acetyl groups by the Hestrin method | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Oligosaccharide Synthesis using α-D-Galactose Pentaacetate as a Glycosyl Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction